molecular formula C10H12 B1297558 m-Allyltoluene CAS No. 3333-20-8

m-Allyltoluene

Cat. No. B1297558
CAS RN: 3333-20-8
M. Wt: 132.2 g/mol
InChI Key: JVQAREFZPKBHPG-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its IUPAC name, common names, and structural formula. It may also include its appearance, odor, and other physical characteristics.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.



Molecular Structure Analysis

This involves understanding the molecular structure of the compound. It includes the types of bonds (covalent, ionic, etc.), bond lengths and angles, and the spatial arrangement of atoms.



Chemical Reactions Analysis

This involves understanding the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This involves understanding the physical and chemical properties of the compound. It includes properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity.


Safety And Hazards

This involves understanding the safety precautions that need to be taken while handling the compound and the hazards associated with it. It includes toxicity, flammability, and environmental impact.


Future Directions

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properties

IUPAC Name

1-methyl-3-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12/c1-3-5-10-7-4-6-9(2)8-10/h3-4,6-8H,1,5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQAREFZPKBHPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00335203
Record name m-Allyltoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00335203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

m-Allyltoluene

CAS RN

3333-20-8
Record name m-Allyltoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00335203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Allyl-3-methylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
JA Price, MR Lytton, BG Rånby - Journal of Polymer Science, 1961 - Wiley Online Library
… It is regrettable that the lower To-value for m-allyltoluene, Table 111, cannot be interpreted at this time. An explanation may lie in the free volumes and spatial arrangements of the chain …
Number of citations: 14 onlinelibrary.wiley.com
RA Rossi, JF Bunnett - The Journal of Organic Chemistry, 1973 - ACS Publications
… acidification with NH4CI; only m-allyltoluene (65%)and l-(m-tolyI)propene (20%) were … use lithium instead of potassium metal; now m-allyltoluene was obtained, free of isomers or further …
Number of citations: 71 pubs.acs.org
RS Phatake, T Müller, A Averdunk… - Organic Chemistry …, 2023 - pubs.rsc.org
… While the isomerization of m-allyltoluene to 2h shows that a meta-methyl substituent does not affect yield and E [thin space (1/6-em)] : [thin space (1/6-em)] Z selectivity, the sluggish …
Number of citations: 1 pubs.rsc.org
H Wadepohl, K Büchner, M Herrmann, A Metz… - Journal of …, 1998 - Elsevier
… From 1.34 g (7.44 mmol) of 1 and 0.36 g (2.73 mmol) of m-allyltoluene 0.72 g (58%) of 5b was obtained as dark brown crystals after chromatography (petroleum ether/toluene, 1:1) and …
Number of citations: 13 www.sciencedirect.com
MJ Zhang, SD Li, BJ Chen - Chromatographia, 1992 - Springer
A method for determination of the composition of the light oil fractions in high-temperature coal tar by means of distillation, followed by gas chromatography on a crosslinked fused-silica, …
Number of citations: 30 link.springer.com
M Pompe, JM Davis, CD Samuel - Journal of chemical information …, 2004 - ACS Publications
Theoretical prediction of gas-chromatographic retention times could be used as an additional method for a more accurate identification of organic compounds during GC/MS analysis. …
Number of citations: 5 pubs.acs.org

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